N,N-diethyl(o-iodophenyl)acetamide
Description
N,N-Diethyl(o-iodophenyl)acetamide is a substituted acetamide featuring a phenyl ring with an iodine atom in the ortho position and two ethyl groups attached to the nitrogen of the acetamide moiety.
- N,N-Diethyl-2-phenylacetamide (lacks iodine; ).
- N-(2-iodophenyl)acetamide (lacks diethyl groups; ).
- N-(4-iodophenyl)acetamide (para-iodo isomer; ).
The iodine atom introduces steric bulk and electronic effects (e.g., inductive withdrawal), while the diethyl groups enhance lipophilicity and alter solubility compared to non-alkylated analogs .
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C12H16INO/c1-3-14(4-2)12(15)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
CFGOQZDHELBIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N,N-Diethyl(o-iodophenyl)acetamide* | C₁₂H₁₆INO | 317.17 (estimated) | o-Iodo phenyl, N,N-diethyl acetamide |
| N,N-Diethyl-2-phenylacetamide | C₁₂H₁₇NO | 191.27 | Phenyl, N,N-diethyl acetamide |
| N-(2-iodophenyl)acetamide | C₈H₈INO | 261.06 | o-Iodo phenyl, acetamide |
| N-(4-iodophenyl)acetamide | C₈H₈INO | 261.06 | p-Iodo phenyl, acetamide |
| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | N,N-diethyl acetamide (no aryl group) |
*Note: Data for this compound is extrapolated from analogs.
Key Observations :
- The iodine atom increases molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., N,N-Diethyl-2-phenylacetamide) .
Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |
|---|---|---|---|---|
| N,N-Diethyl-2-phenylacetamide | 57–59 | 143 @ 8 Torr | 1.007–1.014 | Lipophilic (diethyl groups) |
| N-(2-iodophenyl)acetamide | Not reported | Not reported | Not reported | Moderate in polar solvents |
| N-(4-iodophenyl)acetamide | Not reported | Not reported | Not reported | Similar to o-iodo isomer |
| N,N-Diethylacetamide | Not reported | Not reported | Not reported | Highly polar, water-miscible |
Key Observations :
- The diethyl groups in N,N-Diethyl-2-phenylacetamide contribute to a lower density (~1.01 g/cm³) and higher lipophilicity compared to non-alkylated analogs .
- Iodinated analogs (e.g., N-(2-iodophenyl)acetamide) likely exhibit lower solubility in aqueous media due to increased molecular weight and halogen hydrophobicity .
Chemical Reactivity and Spectral Data
- This contrasts with para-iodo isomers, where electronic effects are less pronounced .
- Spectral Signatures :
- NMR : The ortho-iodo substituent in N-(2-iodophenyl)acetamide causes deshielding of adjacent protons, leading to distinct splitting patterns in $^1$H NMR (e.g., aromatic protons at δ 7.3–8.0 ppm) .
- IR : The acetamide carbonyl stretch (~1650–1680 cm⁻¹) is consistent across analogs, but iodine's mass affects vibrational modes in Raman spectra .
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